molecular formula C12H21NO2 B12473703 Ethyl [1-(bicyclo[2.2.1]hept-2-yl)ethyl]carbamate

Ethyl [1-(bicyclo[2.2.1]hept-2-yl)ethyl]carbamate

Cat. No.: B12473703
M. Wt: 211.30 g/mol
InChI Key: KPSNZBHCVXBRQF-UHFFFAOYSA-N
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Description

Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. This compound features a bicyclo[2.2.1]heptane ring system, which is a common structural motif in organic chemistry due to its rigidity and unique chemical properties. The presence of the ethyl group and the carbamate functional group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroformate, leading to the formation of the carbamate linkage.

Industrial Production Methods: In an industrial setting, the production of ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or thiols. These reactions are often carried out under basic conditions to facilitate the nucleophilic attack.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines with the removal of the carbamate group.

    Substitution: New compounds with different nucleophiles replacing the carbamate group.

Scientific Research Applications

Chemistry: Ethyl N-(1-{bicyclo[221]heptan-2-yl}ethyl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its structural rigidity and functional groups make it a valuable tool for investigating enzyme mechanisms and kinetics.

Medicine: Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate has potential applications in drug development. Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage in the body.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloroacetamide
  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclohexanamine

Comparison: Ethyl N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)carbamate is unique due to its carbamate functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethyl group also influences its solubility and interaction with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]carbamate

InChI

InChI=1S/C12H21NO2/c1-3-15-12(14)13-8(2)11-7-9-4-5-10(11)6-9/h8-11H,3-7H2,1-2H3,(H,13,14)

InChI Key

KPSNZBHCVXBRQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C)C1CC2CCC1C2

Origin of Product

United States

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